molecular formula C39H48N6O4Si B13676638 N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

Cat. No.: B13676638
M. Wt: 692.9 g/mol
InChI Key: JFNWQGGBBALDKJ-UHFFFAOYSA-N
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Description

N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex organic compound with a unique structure that includes a purine base, a tetrahydrofuran ring, and various protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide typically involves multiple steps, including the protection of functional groups, formation of the tetrahydrofuran ring, and coupling of the purine base. Key reagents and conditions used in these steps include:

    Protection of Hydroxyl Groups: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is used to protect hydroxyl groups, forming tert-butyldimethylsilyl ethers.

    Formation of Tetrahydrofuran Ring: This step involves the use of tritylamine and appropriate catalysts to form the tetrahydrofuran ring.

    Coupling with Purine Base: The purine base is coupled with the tetrahydrofuran ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may yield deprotected or reduced forms of the compound.

Scientific Research Applications

N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in biochemical assays to study enzyme interactions and molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit a key enzyme in a viral replication pathway, thereby exerting antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and tetrahydrofuran-containing molecules. Examples include:

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Tenofovir: An antiviral drug that contains a purine base and is used to treat HIV and hepatitis B.

    Abacavir: Another antiviral drug with a purine base, used in the treatment of HIV.

Uniqueness

N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is unique due to its specific combination of protective groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C39H48N6O4Si

Molecular Weight

692.9 g/mol

IUPAC Name

N-[9-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C39H48N6O4Si/c1-26(2)35(46)42-37-41-34-33(36(47)43-37)40-25-45(34)32-23-30(31(49-32)24-48-50(6,7)38(3,4)5)44-39(27-17-11-8-12-18-27,28-19-13-9-14-20-28)29-21-15-10-16-22-29/h8-22,25-26,30-32,44H,23-24H2,1-7H3,(H2,41,42,43,46,47)

InChI Key

JFNWQGGBBALDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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